molecular formula C8H15NO B593809 4-(Oxetan-3-yl)piperidine CAS No. 1257294-01-1

4-(Oxetan-3-yl)piperidine

Cat. No.: B593809
CAS No.: 1257294-01-1
M. Wt: 141.214
InChI Key: PBZBCRMJQYVTLB-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Scientific Research Applications

4-(Oxetan-3-yl)piperidine has several scientific research applications, including:

Safety and Hazards

“4-(Oxetan-3-yl)piperidine” is classified as having Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It’s advised to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Oxetan-3-yl)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. For example, the oxetane ring can be formed through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

    Substitution: The oxetane and piperidine rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperidine ring .

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained nature makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules. The piperidine ring can interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Oxetan-3-yl)piperidine include other oxetane and piperidine derivatives, such as:

Uniqueness

This compound is unique due to the combination of the oxetane and piperidine rings, which confer distinct physicochemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

4-(oxetan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBCRMJQYVTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717082
Record name 4-(Oxetan-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257294-01-1
Record name 4-(Oxetan-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-(2-hydroxy-1-(hydroxymethyl)ethyl)piperidine-1-carboxylic acid tert-butyl ester (7.62 g, 0.029 mol) in anhydrous THF (100 mL) at 0° C., a solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise. The resulting mixture was stirred at 0° C. for 30 min, then a solution of toluenesulfonyl chloride (5.26 g, 0.028 mol) in anhydrous THF (50 mL) was added by canula. The thick reaction mixture was allowed to warm to ambient temperature and stirred for 2 h. A solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise and the reaction mixture heated at 60° C. for 2 h, then concentrated in vacuo. The resulting oil was partitioned between EtOAc and water. The organic layer was separated and washed with brine, then dried (MgSO4) and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, pentane:EtOAc; gradient from 100:0 to 20:80) to afford 4-oxetan-3-ylpiperidine-1-carboxylic acid tert-butyl ester as a white solid (5.33 g, 75%). TFA (10 mL) was added to a solution of 4-oxetan-3-yl-piperidine-1-carboxylic acid tert-butyl ester (7.1 g, 0.029 mol) in DCM (100 mL) and the mixture stirred at ambient temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge (50 g), the cartridge was washed with MeOH before the desired product was eluted using 2 M NH3 in MeOH. The product was collected and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, DCM: 2 M NH3 in MeOH 100:0 to 98:2 to 95:5 to 90:10 to 85:15 to 80:20) to afford 4-Oxetan-3-ylpiperidine as a colourless oil which solidified on standing (2.05 g, 49%). 1H NMR (CDCl3, 300 MHz) δ 4.75 (dd, J=7.9, 6.0 Hz, 2H); 4.52-4.42 (m, 2H); 3.14-3.04 (m, 2H); 2.81-2.67 (m, 1H); 2.61 (td, J=12.2, 2.6 Hz, 2H); 1.85-1.68 (m, 1H); 1.60 (m, 2H) and 1.02 (qd, J=12.2, 4.0 Hz, 2H).
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